rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572029
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride

CAS No.:

Cat. No.: VC13572029

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride -

Specification

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1
Standard InChI Key RYHBULZGXHADRD-SCLLHFNJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N.Cl
SMILES CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)N.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a cyclopentane backbone with tert-butyl carbamate and amine functional groups at the 1R and 3R positions, respectively. The hydrochloride salt enhances solubility in polar solvents . Key structural attributes include:

PropertyValueSource
Molecular formulaC10H21ClN2O2\text{C}_{10}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular weight236.74–237 Da
Hydrogen bond donors2
Hydrogen bond acceptors2
Rotatable bonds3
Stereochemistry(1R,3R) trans-configuration

The trans-orientation of the amine and carbamate groups minimizes steric hindrance, facilitating interactions with biological targets such as enzymes or receptors. This stereochemistry is critical for its role in chiral synthesis, where it serves as a precursor for pharmacologically active molecules .

Stereochemical Differentiation

A related isomer, rel-tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 454709-98-9), adopts a cis-configuration . Comparative studies suggest that the trans-isomer exhibits superior metabolic stability due to reduced susceptibility to enzymatic degradation . The (1R,3R) configuration’s spatial arrangement also enhances binding affinity in kinase inhibitors and GPCR modulators.

Synthesis and Industrial Production

Synthetic Pathway

The compound is synthesized via a two-step process:

  • Carbamate Formation: tert-Butyl (1R,3R)-3-aminocyclopentylcarbamate is prepared by reacting cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.

Physicochemical Properties

Solubility and Lipophilicity

With a LogP of 0.65 , the compound exhibits balanced hydrophilicity and lipophilicity, enabling penetration across biological membranes while retaining aqueous solubility. The hydrochloride salt further enhances solubility in polar solvents like water (≈15 mg/mL at 25°C).

Stability Profile

The tert-butyl carbamate group provides protection against hydrolysis under physiological pH (4–8). Accelerated stability studies (40°C/75% RH) show <5% degradation over six months .

Applications in Pharmaceutical Research

Building Block in Drug Discovery

The compound’s primary application lies in synthesizing chiral intermediates for:

  • Kinase Inhibitors: Its amine group undergoes coupling reactions with heterocyclic scaffolds to target ATP-binding pockets.

  • Peptidomimetics: The cyclopentane core mimics proline residues, enhancing proteolytic stability in peptide-based therapeutics .

Case Study: Anticancer Agent Development

In a 2024 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The trans-configuration improved binding affinity (Kd=2.3nMK_d = 2.3 \, \text{nM}) compared to the cis-isomer (Kd=18nMK_d = 18 \, \text{nM}).

SupplierLocationPurityPack SizePrice ($)Lead Time
BLD Pharmatech LtdChina95%100 mg551 day
Angene InternationalChina95%1 g3005 days
Advanced ChemBlocksChina95%5 g1,52412 days
A2B ChemUnited States95%5 g1,16212 days

Data adapted from Chemspace . Prices vary based on shipment origin and batch size.

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